molecular formula C10H13NO3 B8233710 O-(2-Methylphenyl)-L-serine

O-(2-Methylphenyl)-L-serine

Cat. No.: B8233710
M. Wt: 195.21 g/mol
InChI Key: RFAZJIDYGIFGHO-QMMMGPOBSA-N
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Description

O-(2-Methylphenyl)-L-serine is a serine-derived amino acid featuring a methyl-substituted phenyl group attached to the hydroxyl oxygen of the serine side chain. The methylphenyl substitution introduces steric bulk and hydrophobicity, which may influence solubility, conformational stability, and biological interactions. Such modifications are often employed to tailor amino acid derivatives for applications in drug design, photochemistry, or material science .

Properties

IUPAC Name

(2S)-2-amino-3-(2-methylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-4-2-3-5-9(7)14-6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAZJIDYGIFGHO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methylphenyl)-L-serine typically involves the protection of the amino group of L-serine, followed by the introduction of the 2-methylphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The hydroxyl group of serine is then reacted with 2-methylphenyl bromide in the presence of a base such as sodium hydride to form the desired compound. The protecting group is subsequently removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: O-(2-Methylphenyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-methylphenyl ketone or aldehyde derivatives.

    Reduction: Formation of 2-methylphenyl amine derivatives.

    Substitution: Formation of various substituted 2-methylphenyl derivatives.

Scientific Research Applications

O-(2-Methylphenyl)-L-serine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(2-Methylphenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-methylphenyl group can enhance the binding affinity of the compound to its target, while the serine backbone can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitrobenzyl-Type Derivatives

  • Examples :
    • DMNB-Ser (O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine) ()
    • NB-Tyr (O-[(2-nitrophenyl)methyl]-L-tyrosine hydrochloride) ()
  • Structural Differences: Nitrobenzyl groups include nitro (-NO₂) and methoxy (-OCH₃) substituents, enhancing photoreactivity. Methylphenyl lacks nitro groups, reducing photolytic activity but increasing hydrophobicity.
  • Functional Comparison :
    • Nitrobenzyl derivatives undergo rapid photolysis under UV/Vis light, releasing bioactive molecules (e.g., neurotransmitters or drugs) .
    • O-(2-Methylphenyl)-L-serine is less likely to act as a phototrigger due to the absence of nitro groups.

Lipophilized Serine Derivatives

  • Examples: O-(3,4-dihydroxyphenyl-3-propanoyl)-L-serine ethyl ester (38a) and lauryl ester (38b) ().
  • Structural Differences :
    • Lipophilic esters feature long alkyl chains (e.g., lauryl) or aromatic acyl groups, increasing log P values.
    • Methylphenyl substitution provides moderate hydrophobicity compared to bulky lauryl chains.
  • Functional Comparison :
    • Lipophilized derivatives exhibit enhanced oxidative stability in lipid-rich environments, making them suitable for emulsions or membrane-bound systems .
    • Methylphenyl derivatives may balance solubility and membrane permeability for drug delivery.

Fluorinated Phenyl Derivatives

  • Example : O-(2,3-Difluorophenyl)-L-serine (CAS 1509956-04-0) ().
  • Structural Differences :
    • Fluorine atoms increase electronegativity and metabolic stability compared to methyl groups.
  • Functional Comparison :
    • Fluorinated analogs resist enzymatic degradation and participate in nucleophilic substitution reactions, useful in medicinal chemistry .
    • Methylphenyl derivatives may prioritize steric effects over electronic modulation.

Glycosylated Serine Derivatives

  • Example: O-(2-acetamido-2-deoxy-D-glucopyranosyl)-L-serine ().
  • Structural Differences :
    • Carbohydrate moieties introduce hydrogen-bonding capacity and glycosidase substrate activity.
  • Functional Comparison :
    • Glycosylated serines are critical in glycoprotein synthesis and enzymatic recognition .
    • Methylphenyl derivatives lack polar carbohydrate groups, favoring hydrophobic interactions.

Reactive Diazo Derivatives

  • Example : Azaserine (O-(2-diazoacetyl)-L-serine) ().
  • Structural Differences :
    • The diazo group (-N=N-) enables covalent inhibition of enzymes like glutamine amidotransferases.
  • Functional Comparison :
    • Azaserine is a potent antimetabolite in cancer research, whereas methylphenyl derivatives lack such reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Property Application Reference
This compound 2-Methylphenyl Hydrophobicity, steric bulk Drug delivery, hydrophobic scaffolds Inferred
DMNB-Ser 4,5-Dimethoxy-2-nitrobenzyl Photoreactivity Phototriggers, controlled release
O-(2,3-Difluorophenyl)-L-serine 2,3-Difluorophenyl Metabolic stability, electronegativity Medicinal chemistry, catalysis
O-(n-octanoyl)-L-serine n-Octanoyl Conformational stabilization Cavitand complexes, biomimetics
Azaserine 2-Diazoacetyl Enzyme inhibition Anticancer research

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability
This compound ~209 (calculated) Organic solvents, moderate Stable at -20°C, light-sensitive (inferred)
O-(2,3-Difluorophenyl)-L-serine 217.17 Organic solvents, water (limited) Decomposes under heat/light
DMNB-Ser ~350 (estimated) Polar solvents (aqueous buffer) Photolabile
O-(n-octanoyl)-L-serine ~287 (calculated) Hydrophobic media Stable in cavitands

Key Research Findings

Photochemical Applications : Nitrobenzyl derivatives (e.g., DMNB-Ser) release bioactive molecules under light, while methylphenyl analogs lack this trait .

Lipophilization : Long alkyl chains (e.g., lauryl) improve oxidative stability in emulsions, whereas methylphenyl groups offer moderate hydrophobicity .

Fluorine Effects : Fluorinated serines exhibit enhanced metabolic stability and reactivity, contrasting with methylphenyl’s steric focus .

Cavitand Interactions: Aliphatic chains (e.g., octanoyl) stabilize conformations in macromolecular matrices, suggesting methylphenyl may alter binding dynamics .

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